

Spectroscopic Profile of 2-Thiophenecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Thiophenecarbonitrile*

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Thiophenecarbonitrile** (CAS No. 1003-31-2), a key heterocyclic building block in medicinal chemistry and materials science. The following sections present its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Thiophenecarbonitrile**.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch[1]
2220-2260	Medium	C≡N (Nitrile) stretch[2]
1600-1585 & 1500-1400	Medium	C=C aromatic ring stretch[1]
900-675	Strong	C-H out-of-plane bending[1]

Data obtained from neat liquid sample analysis.

Table 2: ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.7	Doublet of doublets	H5	
~7.5	Doublet of doublets	H3	
~7.1	Doublet of doublets	H4	

Solvent: CDCl_3 . The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.[\[3\]](#)

Table 3: ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Chemical Shift (δ , ppm)	Assignment
~138	C5
~132	C3
~128	C4
~115	C≡N
~110	C2

Solvent: CDCl_3 . Chemical shifts are referenced to TMS (0 ppm).[\[4\]](#)[\[5\]](#)

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
109	High	$[\text{M}]^+$ (Molecular Ion) [6]
82	Medium	$[\text{M}-\text{HCN}]^+$
64	Low	$[\text{C}_2\text{H}_2\text{S}]^+$
58	Medium	$[\text{C}_3\text{H}_2\text{S}]^+$

Ionization Method: Electron Ionization (EI) at 70 eV.[\[7\]](#) The fragmentation of the molecular ion is a key characteristic in its mass spectrum.[\[8\]](#)[\[9\]](#)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.
[\[10\]](#)

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).
- Sample Preparation: As **2-Thiophenecarbonitrile** is a liquid, no specific sample preparation is required.[\[11\]](#)[\[12\]](#)
- Data Acquisition:
 - Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place a small drop of **2-Thiophenecarbonitrile** directly onto the center of the ATR crystal.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ^1H and ^{13}C Nuclear Magnetic Resonance Spectroscopy.

- Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Sample Preparation:[13][14][15][16][17]
 - For ^1H NMR, dissolve approximately 5-10 mg of **2-Thiophenecarbonitrile** in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
 - For ^{13}C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of CDCl_3 is recommended to obtain a good signal-to-noise ratio in a reasonable time.
 - Transfer the solution into a clean, dry 5 mm NMR tube.
 - Ensure the liquid column height is sufficient to cover the NMR probe's detection area (typically 4-5 cm).
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - For ^1H NMR, acquire the spectrum using a standard single-pulse experiment.
 - For ^{13}C NMR, acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Perform baseline correction.
 - Reference the spectrum to the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).

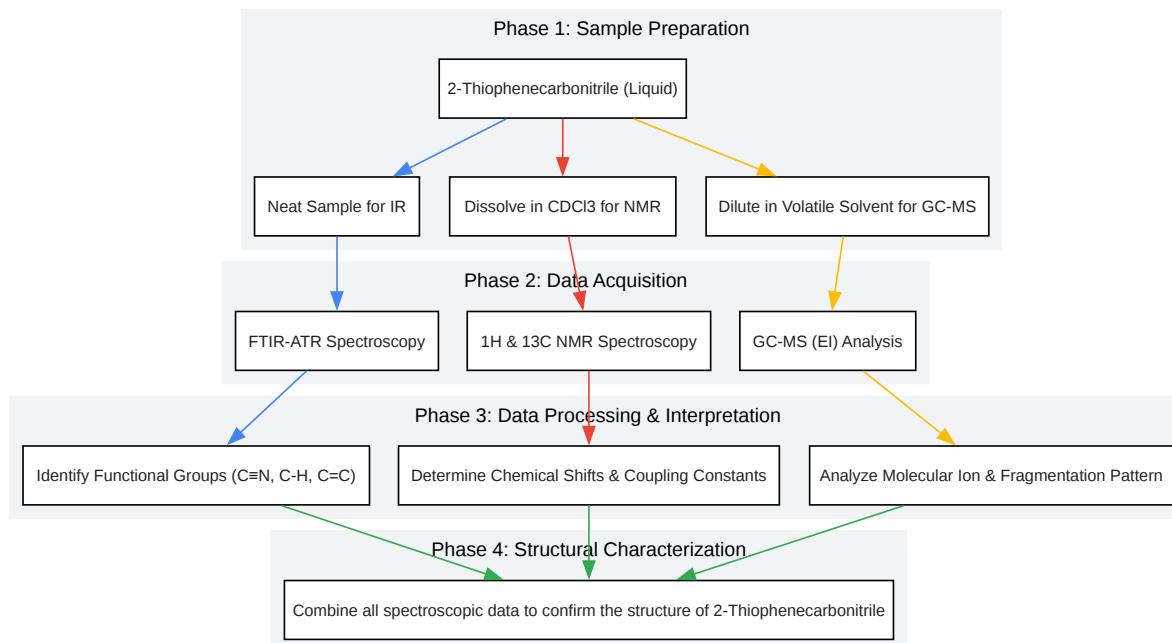
Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[\[18\]](#)

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
- Sample Preparation:
 - Prepare a dilute solution of **2-Thiophenecarbonitrile** in a volatile organic solvent such as dichloromethane or methanol.
- GC Separation:
 - Inject a small volume (e.g., 1 μ L) of the prepared solution into the GC.
 - The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar column like DB-5ms).
 - A temperature program is used to separate the analyte from the solvent and any impurities. A typical program might start at 60°C and ramp up to 250°C.
- MS Data Acquisition:[\[19\]](#)
 - As **2-Thiophenecarbonitrile** elutes from the GC column, it enters the MS ion source.
 - The molecules are bombarded with electrons (typically at 70 eV) to generate the molecular ion and fragment ions.
 - The ions are then separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
 - A mass spectrum is recorded, showing the relative abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **2-Thiophenecarbonitrile**.



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Caption: Workflow for the spectroscopic analysis of **2-Thiophenecarbonitrile**.

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